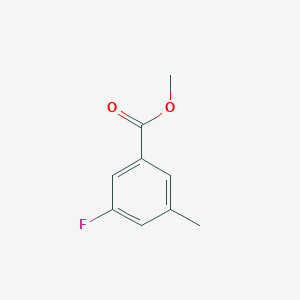

Methyl 3-fluoro-5-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJVSFWNQPRBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245578 | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660416-38-6 | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660416-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-fluoro-5-methylbenzoate

Sources

- 1. nbinno.com [nbinno.com]

- 2. 660416-38-6|this compound|BLD Pharm [bldpharm.com]

- 3. 660416-38-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 660416-38-6 | methyl 3-fluoro-5-methyl-benzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound,660416-38-6-Amadis Chemical [amadischem.com]

- 6. 660416-38-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. cpachem.com [cpachem.com]

- 15. rsc.org [rsc.org]

Methyl 3-fluoro-5-methylbenzoate: A Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers

Abstract

Methyl 3-fluoro-5-methylbenzoate is a key substituted aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its specific substitution pattern, featuring both fluoro and methyl groups meta to the ester, makes it a critical intermediate in the development of high-value compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the compound's structure, properties, and strategic importance. It details robust synthetic pathways, including the preparation of its carboxylic acid precursor and a comparative analysis of esterification methodologies. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their work.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired pharmacological activity. Fluorine, in particular, has become a cornerstone of modern drug design for its ability to modulate metabolic stability, binding affinity, and bioavailability. The title compound, this compound, embodies a strategic combination of these features.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉FO₂. The structure consists of a benzene ring substituted with a methyl ester group, a fluorine atom at the C3 position, and a methyl group at the C5 position. This arrangement provides a unique electronic and steric profile for further chemical modification.

| Property | Value | Source |

| CAS Number | 660416-38-6 | BLD Pharm[1] |

| Molecular Formula | C₉H₉FO₂ | PubChem[2] (related structure) |

| Molecular Weight | 168.17 g/mol | Calculated |

| Appearance | Varies (typically solid or liquid) | General Chemical Properties |

Significance in Medicinal Chemistry

The true value of this compound lies in its utility as a synthetic intermediate. The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-fluoro-5-methylbenzoic acid, or participate in other transformations. This precursor acid is instrumental in synthesizing five-membered heterocyclic compounds, which are foundational structures for targeted therapies.[3] Notably, 3-fluoro-5-methylbenzoic acid is a key precursor for developing metabotropic glutamate receptor 5 (mGluR5) antagonists, which are under investigation for treating a range of neurological disorders.[3] The presence of the fluorine atom can enhance binding interactions and block metabolic attack, while the methyl group provides a lipophilic anchor and steric influence.

Retrosynthetic Analysis and Synthesis Strategy

A robust synthesis plan begins with a logical retrosynthetic analysis. The target molecule, an ester, is most directly formed from its corresponding carboxylic acid and methanol. The carboxylic acid, in turn, can be synthesized from a commercially available, appropriately substituted halogenated aromatic compound via a Grignard reaction followed by carboxylation.

This strategy is advantageous as it utilizes common and well-understood reactions, starting from a readily accessible precursor.

Synthesis of the Key Precursor: 3-Fluoro-5-methylbenzoic Acid

The synthesis of the carboxylic acid is the critical first stage. The following protocol describes a reliable method starting from 1-bromo-3-fluoro-5-methylbenzene.

Rationale and Mechanistic Insight

The Grignard reaction is a classic carbon-carbon bond-forming reaction. Magnesium metal inserts into the carbon-bromine bond to form an organomagnesium halide. This reagent is a powerful nucleophile and base. The subsequent reaction with solid carbon dioxide (dry ice) introduces a carboxylate group, which, upon acidic workup, yields the desired carboxylic acid. It is crucial to maintain anhydrous (dry) conditions throughout the Grignard formation step, as any trace of water will protonate and destroy the highly basic Grignard reagent.

Detailed Experimental Protocol

Step 1: Grignard Reagent Formation

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine (to activate the magnesium surface).

-

In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle heating or sonication, evidenced by bubble formation and the disappearance of the iodine color.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

-

In a separate large beaker, place an excess of crushed dry ice (solid CO₂).

-

Slowly pour the prepared Grignard solution onto the dry ice with vigorous stirring. The mixture will solidify.

-

Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

-

Slowly and carefully quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (test with pH paper). This step protonates the carboxylate salt.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-fluoro-5-methylbenzoic acid, which can be purified by recrystallization.

Esterification: From Acid to Final Product

The final step is the conversion of the carboxylic acid to its methyl ester. Several methods exist, each with distinct advantages. The choice of method depends on factors like substrate sensitivity, desired yield, and available reagents.

Comparative Analysis of Esterification Methods

| Method | Reagents | Mechanism | Advantages | Disadvantages |

| Fischer Esterification | Methanol, cat. H₂SO₄ | Acid-catalyzed nucleophilic acyl substitution | Inexpensive, common reagents, scalable.[4] | Reversible reaction, requires excess alcohol or removal of water to drive to completion. |

| Thionyl Chloride Method | Thionyl Chloride (SOCl₂), then Methanol | Conversion to highly reactive acyl chloride intermediate | Irreversible, high-yielding, fast reaction times.[5] | Thionyl chloride is corrosive and moisture-sensitive; generates HCl and SO₂ byproducts. |

| Solid Acid Catalysis | Methanol, Heterogeneous Catalyst (e.g., UiO-66-NH₂) | Surface-catalyzed esterification | Catalyst is recoverable and reusable, environmentally benign.[4][6] | May require higher temperatures or longer reaction times; catalyst cost. |

Protocol 1: Fischer Esterification

This is the most common and cost-effective method for simple esters.

-

To a solution of 3-fluoro-5-methylbenzoic acid in an excess of methanol, add a catalytic amount (e.g., 2-5 mol%) of concentrated sulfuric acid.[7]

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by silica gel column chromatography.

Protocol 2: Thionyl Chloride Method

This method is ideal for achieving high yields under irreversible conditions.

-

In a fume hood, add thionyl chloride (SOCl₂) slowly to a flask containing 3-fluoro-5-methylbenzoic acid at room temperature.[5] A catalytic amount of DMF can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (typically around 70-80°C) for 1-2 hours until gas evolution (HCl, SO₂) ceases.

-

Carefully remove the excess thionyl chloride by distillation or under reduced pressure.

-

Cool the resulting crude acyl chloride in an ice bath.

-

Slowly add anhydrous methanol to the acyl chloride with stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Work up the reaction by pouring it into ice water and extracting with an organic solvent like ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.

-

Purify the final product as needed.

Application in Drug Discovery: A Conceptual Workflow

The utility of this compound is best illustrated by its role as a scaffold in constructing more complex Active Pharmaceutical Ingredients (APIs). As mentioned, its derivative is a precursor to mGluR5 antagonists.[3] The following diagram illustrates conceptually how this building block can be integrated into a larger drug candidate.

In this workflow, the ester is first hydrolyzed to the free acid. This acid is then activated and coupled with a complex amine fragment (R-NH₂) via standard amide bond formation chemistry (e.g., using HATU or EDC as coupling agents) to form the final, larger drug molecule. This modular approach is a cornerstone of modern synthetic and medicinal chemistry.

Safety and Handling

Substituted benzoates and their precursors should be handled with appropriate care in a laboratory setting. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations involving volatile or corrosive reagents like thionyl chloride must be conducted in a certified chemical fume hood. While specific toxicity data for this compound is not widely published, related fluorinated and brominated aromatics may cause skin, eye, and respiratory irritation.[8][9][10] Always consult the Safety Data Sheet (SDS) for the specific compound and reagents being used before beginning any experimental work.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a gateway to complex and pharmacologically relevant molecules. Understanding its synthesis, from the foundational Grignard reaction to the nuances of esterification, empowers chemists to efficiently produce this valuable intermediate. Its demonstrated role in the synthesis of neurological drug candidates underscores its importance and ensures its continued relevance in the fields of organic synthesis and drug discovery.

References

-

PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

BD Biosciences. (n.d.). BD FastImmune™ FITC Mouse Anti-Human IFN-γ. CiteAb. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CAS 518070-19-4: The Role of 3-Fluoro-5-methylbenzoic Acid in Developing Targeted Therapies. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 2967-93-3 | Methyl 2-fluoro-5-methylbenzoate. Retrieved from [Link]

-

YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. 660416-38-6|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]

- 10. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 3-fluoro-5-methylbenzoate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and methyl groups into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Methyl 3-fluoro-5-methylbenzoate, a key synthetic intermediate, has emerged as a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Features

This compound possesses a unique combination of functional groups that contribute to its utility as a synthetic intermediate. The electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring influence its reactivity and provide handles for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 3-fluoro-5-methylbenzoic acid | This compound |

| CAS Number | 518070-19-4 | Not definitively assigned in public databases |

| Molecular Formula | C₈H₇FO₂ | C₉H₉FO₂ |

| Molecular Weight | 154.14 g/mol | 168.16 g/mol |

| Appearance | Off-white powder | Expected to be a liquid or low-melting solid |

The strategic placement of the fluoro and methyl groups at the meta positions relative to the carboxylate functionality provides a unique substitution pattern that can be exploited in multi-step synthetic sequences.

Synthesis of this compound: A Two-Step Approach

The most common and practical synthesis of this compound involves a two-step process starting from the commercially available 3-Fluoro-5-methylbenzaldehyde. This approach ensures high yields and purity of the final product.

Step 1: Oxidation of 3-Fluoro-5-methylbenzaldehyde to 3-fluoro-5-methylbenzoic acid

The initial step involves the oxidation of the aldehyde functionality to a carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved using various oxidizing agents.

Experimental Protocol: Synthesis of 3-fluoro-5-methylbenzoic acid [1]

-

Reactants: 3-Fluoro-5-methylbenzaldehyde, suitable oxidizing agent (e.g., potassium permanganate, Jones reagent), appropriate solvent (e.g., acetone, water).

-

Procedure:

-

Dissolve 3-Fluoro-5-methylbenzaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add the oxidizing agent to the solution while maintaining the temperature within a controlled range (typically between 0°C and room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidant.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-5-methylbenzoic acid.

-

Step 2: Esterification of 3-fluoro-5-methylbenzoic acid

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. This can be efficiently accomplished through Fischer esterification or by converting the carboxylic acid to its acyl chloride followed by reaction with methanol.

This acid-catalyzed esterification is a widely used and cost-effective method.

Experimental Protocol: Fischer Esterification of 3-fluoro-5-methylbenzoic acid [2][3][4][5]

-

Reactants: 3-fluoro-5-methylbenzoic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-5-methylbenzoic acid in an excess of methanol.

-

Carefully add the acid catalyst to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

For substrates that are sensitive to strong acids or for achieving higher yields, a two-step procedure involving the formation of an acyl chloride is advantageous.

Experimental Protocol: Synthesis via 3-fluoro-5-methylbenzoyl chloride

-

Reactants: 3-fluoro-5-methylbenzoic acid, thionyl chloride or oxalyl chloride, methanol, and a non-nucleophilic base (e.g., pyridine, triethylamine).

-

Procedure:

-

Acyl Chloride Formation: React 3-fluoro-5-methylbenzoic acid with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), at room temperature or with gentle heating. Remove the excess reagent under reduced pressure to obtain the crude 3-fluoro-5-methylbenzoyl chloride.

-

Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool in an ice bath. Slowly add a solution of methanol and the non-nucleophilic base.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Applications as a Synthetic Intermediate

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The presence of the fluorine and methyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Synthesis of Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists

A key application of fluorinated benzoic acid derivatives is in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders. The precursor, 3-fluoro-5-methylbenzoic acid, is a known intermediate in the synthesis of mGluR5 receptor antagonists, and its methyl ester serves as a crucial building block in these synthetic pathways.

The general synthetic strategy involves the coupling of the benzoic acid moiety with various heterocyclic scaffolds. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid when needed for amide bond formation or can be used in other transformations where the ester functionality is advantageous.

Caption: Synthetic pathway and application of this compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its synthesis from readily available starting materials is straightforward, and its unique substitution pattern offers a versatile platform for the introduction of fluorine and methyl-substituted phenyl moieties into complex target molecules. As the demand for sophisticated and highly functionalized organic compounds continues to grow, the utility of intermediates like this compound is set to expand, making it an essential tool in the arsenal of the modern synthetic chemist.

References

-

PubChem. Methyl 3-fluoro-5-hydroxybenzoate. Available at: [Link]

-

PubChem. Methyl 3-(trifluoromethyl)benzoate. Available at: [Link]

-

PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Available at: [Link]

- Ozerskaya, A. V., et al. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.

- MDPI. "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst." Molecules, vol. 28, no. 11, 2023, p. 4357.

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

PubChem. Methyl 3-fluoro-4-nitrobenzoate. Available at: [Link]

- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Available at: [Link]

-

YouTube. Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

Physical and chemical characteristics of "Methyl 3-fluoro-5-methylbenzoate"

An In-Depth Technical Guide to Methyl 3-fluoro-5-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound for its application as a versatile chemical intermediate.

Introduction and Molecular Structure

This compound (CAS No. 660416-38-6) is an aromatic ester that serves as a valuable building block in organic synthesis.[1] Its structure incorporates a benzene ring substituted with a methyl group, a fluorine atom, and a methyl ester group in a 1,3,5-substitution pattern. This unique arrangement of functional groups—an electron-donating methyl group, an electron-withdrawing and sterically small fluorine atom, and a meta-directing ester—provides a nuanced reactivity profile that is highly useful in the targeted synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] The fluorine substituent is of particular interest as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.

Caption: 2D structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in reactions, designing purification strategies, and ensuring safe handling. The properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 660416-38-6 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Appearance | Data not available; likely a colorless liquid or low-melting solid. | N/A |

| Boiling Point | Data not available; estimated to be ~220-230 °C. | N/A |

| Melting Point | Data not available. | N/A |

| Density | Data not available; estimated to be ~1.1-1.2 g/cm³. | N/A |

| Purity | Typically ≥95% from commercial suppliers. | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane) and slightly soluble in water.[4] | N/A |

Spectroscopic Data Analysis

While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region should display three signals, likely complex multiplets or singlets, for the protons on the benzene ring. The methyl ester group (-OCH₃) would appear as a sharp singlet around 3.9 ppm.[5] The aromatic methyl group (-CH₃) would also be a singlet, typically resonating further upfield around 2.4 ppm.[5]

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing around 165-167 ppm.[5] The aromatic carbons will appear in the 110-165 ppm range, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JC-F). The ester methyl carbon and the aromatic methyl carbon will appear upfield, typically around 52 ppm and 21 ppm, respectively.[5]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, as there is only one fluorine atom in the molecule. This signal will be coupled to the adjacent aromatic protons, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key absorption bands for this compound would include:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1720-1740 cm⁻¹.[6]

-

C-O Stretch: A strong band for the ester C-O bond, typically found in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Signals from the two methyl groups appearing just below 3000 cm⁻¹.[7]

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 168.16. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 137, and the loss of the entire ester functionality.

Synthesis and Experimental Protocols

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-5-methylbenzoic acid (CAS 518070-19-4).[8] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[4][9][10]

Caption: Fischer esterification workflow for synthesis.

Detailed Experimental Protocol: Fischer Esterification

Causality: This protocol utilizes an excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. Thionyl chloride is a highly effective catalyst as it reacts with trace water and converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, facilitating a high-yield reaction.[4][9]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-5-methylbenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (10-20 mL per gram of acid). The large excess serves as both reactant and solvent.

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add thionyl chloride (1.5-2.0 eq) dropwise to the stirring solution. Note: This reaction is exothermic and releases HCl and SO₂ gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[9]

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[9]

-

Aqueous Workup: Dissolve the resulting crude oil in an organic solvent such as ethyl acetate. Carefully pour the solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[9]

Chemical Properties and Reactivity

-

Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.

-

Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents are key:

-

The methyl group is an ortho-, para- director and activating.

-

The fluoro group is an ortho-, para- director but deactivating.

-

The methyl ester group is a meta- director and deactivating. The interplay of these effects makes the C4 and C6 positions the most likely sites for further substitution, though reaction conditions would need to be carefully controlled.

-

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than rings with strong electron-withdrawing groups like nitro, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, a reaction pathway valuable in medicinal chemistry.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on analogous compounds, the following precautions are advised.[11][12][13]

-

Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Trustworthiness Note: This safety information is generalized. The end-user is required to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Applications in Research and Development

This compound is primarily utilized as an intermediate or building block in organic synthesis. Its value lies in its pre-functionalized aromatic core, which allows for efficient construction of more complex molecular architectures. Key application areas include:

-

Pharmaceutical Synthesis: Used in the development of novel therapeutic agents. The fluorinated aromatic motif is a common feature in many modern drugs.[2][15]

-

Agrochemical Research: Serves as a precursor for new pesticides and herbicides, where the fluorine atom can enhance biological activity and stability.[2]

-

Materials Science: Employed in the synthesis of specialty polymers and functional materials where its specific electronic and physical properties can be exploited.

References

-

PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

AccelaChemBio. (n.d.). 660416-38-6,this compound. Retrieved from [Link]

-

ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Retrieved from [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

University of Calgary. (n.d.). Methyl Benzoate (NMR). Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 3-methyl benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 2967-93-3 | Methyl 2-fluoro-5-methylbenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate (C8H7FO3). Retrieved from [Link]

Sources

- 1. 660416-38-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Benzoic acid, methyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 518070-19-4|3-Fluoro-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 9. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]

- 14. capotchem.cn [capotchem.cn]

- 15. nbinno.com [nbinno.com]

The Strategic Role of Methyl 3-fluoro-5-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. This technical guide provides an in-depth analysis of methyl 3-fluoro-5-methylbenzoate, a key intermediate whose unique substitution pattern offers significant advantages in medicinal chemistry. We will explore its synthesis, physicochemical properties, and, most critically, its application as a pivotal component in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors. This guide will elucidate the structure-activity relationships (SAR) that underscore the importance of the 3-fluoro and 5-methyl substituents, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Flourishing Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological profile.[1] The small size and high electronegativity of the fluorine atom can enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeation.[1] This has led to a significant number of fluorinated drugs gaining approval for various therapeutic indications. This compound has emerged as a valuable building block, providing a scaffold that combines the benefits of fluorination with the steric and electronic influence of a methyl group.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| This compound | C₉H₉FO₂ | 168.17 | 2.45 |

| Methyl 3-methylbenzoate | C₉H₁₀O₂ | 150.17 | 2.66[2] |

| 3-Fluoro-5-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 2.15 |

The synthesis of this compound is typically achieved through the esterification of 3-fluoro-5-methylbenzoic acid. This precursor can be synthesized via several routes, with the choice of method often depending on the availability of starting materials and desired scale.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a common laboratory-scale synthesis.

Materials:

-

3-Fluoro-5-methylbenzoic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Acid-Catalyzed Esterification (Fischer Esterification): a. In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) in an excess of methanol. b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). c. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. e. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound. g. Purify the crude product by silica gel column chromatography if necessary.

-

Alternative Esterification using Thionyl Chloride: a. In a round-bottom flask, suspend 3-fluoro-5-methylbenzoic acid (1.0 eq) in methanol. b. Cool the mixture in an ice bath and slowly add thionyl chloride (1.1-1.5 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC. d. Remove the solvent and excess reagent under reduced pressure. e. Work-up the reaction as described in the Fischer esterification protocol (step 1e onwards).

Application in Medicinal Chemistry: A Key Building Block for Janus Kinase (JAK) Inhibitors

This compound has been identified as a critical intermediate in the synthesis of a number of potent and selective Janus kinase (JAK) inhibitors.[3][4][5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways for numerous cytokines and growth factors, making them attractive targets for the treatment of autoimmune diseases and cancers.

Synthetic Utility in the Elaboration of JAK Inhibitor Scaffolds

The utility of this compound lies in its ability to be readily transformed into more complex functionalities. For instance, the methyl group can undergo benzylic bromination, providing a handle for further coupling reactions to build the core structure of the inhibitor.

Experimental Protocol: Benzylic Bromination of this compound

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a light source (for initiation), dissolve this compound (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a heat lamp for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to afford the crude methyl 3-(bromomethyl)-5-fluorobenzoate, which can often be used in the next step without further purification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Methyl 3-methylbenzoate | CAS#:99-36-5 | Chemsrc [chemsrc.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2012068450A1 - Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors - Google Patents [patents.google.com]

- 5. CN103415515B - Cyclobutyl-substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors - Google Patents [patents.google.com]

Discovery and history of fluorinated benzoic acid derivatives

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives

Abstract

The strategic incorporation of fluorine into the benzoic acid scaffold represents a cornerstone of modern medicinal, agricultural, and materials science. This guide provides an in-depth exploration of the discovery and historical development of fluorinated benzoic acid derivatives. We traverse the timeline from the earliest pioneering syntheses to the establishment of cornerstone reactions like the Balz-Schiemann and Halex processes, and onward to contemporary catalytic methods. This document elucidates the profound impact of fluorine substitution on the physicochemical properties of benzoic acid, explaining the causality behind its adoption as a critical building block. Detailed mechanistic discussions, field-proven experimental protocols, and comparative data are presented to offer researchers, scientists, and drug development professionals a comprehensive technical resource on this vital class of molecules.

The Dawn of Organofluorine Chemistry: Early Discoveries

The journey into the world of fluorinated organic molecules was one fraught with challenge, owing to the extreme reactivity of elemental fluorine. The first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot. However, the first foray into fluorinated aromatic acyl compounds came in 1862 when Alexander Borodin, a chemist also renowned for his musical compositions, successfully synthesized benzoyl fluoride by treating benzoyl chloride with potassium bifluoride. This halogen exchange, or "halex," approach was a critical early step, demonstrating that fluorine could be introduced into an organic structure without resorting to the dangerously reactive elemental form.

While Borodin's work produced an acyl fluoride, the first synthesis of a benzoic acid with fluorine directly substituted on the aromatic ring appears to have been accomplished by Schmitt and Gehren in 1870, with further work by Paterno and Oliveri in 1882.[1] These early methods, often involving harsh conditions and providing low yields, were nonetheless monumental, proving the chemical feasibility of creating C(aryl)-F bonds on this fundamental scaffold. These pioneering efforts laid the essential groundwork for the transformative developments that would follow in the 20th century.

Caption: Historical timeline of key milestones in the development of fluorinated benzoic acids.

The Physicochemical Impact of Aromatic Fluorination

The substitution of hydrogen with fluorine on the benzoic acid ring imparts profound and often beneficial changes to its molecular properties. This is the primary driver for its widespread use in drug discovery and other fields.[2][3][4][5] The causality behind these changes stems from fluorine's unique atomic characteristics:

-

High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This effect is most pronounced at the ortho position and diminishes with distance (ortho > meta > para). This electron withdrawal increases the acidity (lowers the pKa) of the carboxylic acid group by stabilizing the resulting carboxylate anion.

-

Size and Sterics: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to act as a "super-hydrogen," often enabling a fluorinated molecule to bind to a biological target in a similar fashion to its non-fluorinated parent, while still exerting its powerful electronic effects.

-

Modulation of Lipophilicity (logP): The introduction of fluorine generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, a critical factor for drug bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~480 kJ/mol), making it highly resistant to metabolic degradation by enzymes like the cytochrome P450 family. Placing a fluorine atom at a site on the molecule that is prone to oxidative metabolism can effectively "block" this pathway, extending the drug's half-life.[6]

These effects are not merely theoretical; they are quantifiable and provide a rational basis for molecular design.

| Property | Benzoic Acid | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| pKa | 4.20 | 3.27 | 3.86 | 4.14 |

| logP | 1.87 | 1.99 | 2.16 | 2.07 |

| Dipole Moment (D) | ~2.4 | ~3.3 | ~2.0 | ~1.5 |

| Data compiled from various sources. Exact values may vary slightly based on experimental conditions. |

The data clearly illustrates the strong acidifying effect of an ortho-fluoro substituent due to the proximity of its inductive effect. The para isomer, where the electron-donating resonance effect (+R) partially counteracts the inductive effect, is the least acidic of the fluorinated isomers.

Cornerstone Synthetic Methodologies

The historical challenge of synthesizing fluorinated benzoic acids was not one of imagination, but of practical execution. The violence of direct fluorination necessitated the development of more controlled, indirect methods.

The Balz-Schiemann Reaction (1927)

The breakthrough came in 1927 when Günther Balz and Günther Schiemann developed a reliable method to introduce fluorine onto an aromatic ring.[7] This reaction became the workhorse for synthesizing aryl fluorides, including fluorobenzoic acids, for decades.[8]

Rationale: The reaction ingeniously circumvents the need for hazardous fluorinating agents by generating a stable, isolable diazonium tetrafluoroborate salt. This salt can then be gently decomposed by heat to yield the desired aryl fluoride. The choice of the tetrafluoroborate anion is critical, as it serves as the fluoride source in the final step.

Mechanism: The reaction proceeds in two main stages:

-

Diazotization: An aromatic amine (e.g., aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the relatively stable aryldiazonium tetrafluoroborate.

-

Thermal Decomposition: The isolated diazonium salt is heated. It decomposes to release nitrogen gas (a very stable leaving group) and generate a highly reactive aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counterion to form the C-F bond.

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

The following is a verified protocol adapted from Organic Syntheses, a trusted collection of detailed and reliable chemical preparations.[1]

-

Materials:

-

Ethyl p-aminobenzoate (165 g, 1 mole)

-

Concentrated Hydrochloric Acid (204 mL)

-

Sodium Nitrite (72.6 g)

-

Boric Acid (68 g)

-

60% Hydrofluoric Acid (133 g)

-

Potassium Hydroxide (56 g)

-

Ethanol, Ether, Water

-

-

Step-by-Step Methodology:

-

Diazotization: A paste of ethyl p-aminobenzoate hydrochloride is prepared by warming the ester with concentrated HCl and water, then cooling to 0°C in an ice-salt bath. A solution of sodium nitrite in water is added slowly, keeping the temperature below 7°C, until a positive test for nitrous acid is obtained.

-

Precipitation of the Diazonium Salt: In a separate paraffin-wax-coated beaker, a cold solution of fluoroboric acid is prepared by dissolving boric acid in 60% hydrofluoric acid. This cold solution is added rapidly to the diazonium solution, causing the precipitation of p-carbethoxybenzenediazonium fluoborate as a thick paste.

-

Isolation: The solid is filtered, washed sequentially with cold water, methyl alcohol, and ether, and then dried thoroughly.

-

Thermal Decomposition: The dried fluoborate salt is placed in a flask and heated gently with a Bunsen flame. The decomposition proceeds spontaneously once initiated, releasing nitrogen and boron trifluoride gas. The product, ethyl p-fluorobenzoate, is collected.

-

Hydrolysis: The crude ethyl p-fluorobenzoate ester is refluxed for one hour with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester to the carboxylate salt.

-

Acidification and Purification: The hot solution is filtered, and the filtrate is acidified with concentrated HCl to precipitate the crude 4-fluorobenzoic acid. The product can be further purified by recrystallization.

-

The Halex Reaction (Halogen Exchange)

Reported by Gottlieb in 1936, the Halex reaction provides an alternative and often more industrially scalable route.[9] It is a type of nucleophilic aromatic substitution (SNAr) where a chloride or bromide on an activated aromatic ring is displaced by fluoride.

Rationale and Causality: This method is advantageous as it often uses cheaper and more readily available starting materials (e.g., chlorobenzoic acids) and fluoride sources like potassium fluoride (KF). However, its primary limitation is the requirement for an "activated" aromatic ring. The reaction proceeds poorly unless strong electron-withdrawing groups (such as -NO₂ or -CN) are present at the ortho or para positions relative to the leaving group. These groups are necessary to stabilize the negatively charged intermediate.

Mechanism: The Halex reaction follows a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The fluoride anion (F⁻) attacks the carbon atom bearing the leaving group (e.g., Cl), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing group is crucial for delocalizing this negative charge.

-

Elimination: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the fluorinated product.

Caption: Mechanism of the Halex (SNAr) reaction for fluorination.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

-

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Anhydrous Potassium Fluoride (KF)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

High-boiling polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

-

Step-by-Step Methodology:

-

Reaction Setup: A flask is charged with 4-chloro-3-nitrobenzoic acid, a slight excess of anhydrous KF, a catalytic amount of the phase-transfer catalyst, and DMSO.

-

Heating: The heterogeneous mixture is heated to a high temperature (typically 150-220 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable technique (e.g., HPLC or TLC).

-

Work-up: After cooling, the reaction mixture is poured into water. The product may precipitate or can be extracted with an organic solvent after acidification.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-fluoro-3-nitrobenzoic acid.

-

Evolution and Modern Perspectives

While the Balz-Schiemann and Halex reactions are historically significant, they suffer from drawbacks such as safety concerns (diazonium salts can be explosive), harsh conditions, and limited substrate scope.[10] This has driven the development of modern fluorination methods, including transition-metal-catalyzed processes and direct decarboxylative fluorinations, which offer milder conditions and broader applicability.[11] These newer methods are particularly valuable for late-stage fluorination in complex drug development pipelines.

Conclusion

The history of fluorinated benzoic acid derivatives is a compelling narrative of chemical ingenuity overcoming significant synthetic hurdles. From the initial academic curiosities of the 19th century to the development of robust industrial processes in the 20th century, these compounds have become indispensable. The rational understanding of how fluorine substitution modulates physicochemical properties has transformed the benzoic acid scaffold from a simple organic acid into a highly versatile and powerful building block. The foundational work of pioneers like Borodin, Schiemann, and Balz paved the way for the countless pharmaceuticals, agrochemicals, and advanced materials that are enabled by these remarkable molecules today.

References

- Dumas, J., & Péligot, E. (1835). Mémoire sur l'esprit de bois et sur les divers composés éthérés qui en proviennent. Annales de Chimie et de Physique, 58, 5-74.

-

Schiemann, G., & Winkelmüller, W. (1943). p-FLUOROBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p.299. [Link]

-

Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

-

PubMed. (n.d.). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5558. [Link]

-

Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science. [Link]

-

Pawar, S. S., et al. (2015). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 116(2), 525-574. [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15. [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

-

Wikipedia. (n.d.). Halex process. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]

-

gChem Global. (n.d.). Halex Comparative Reaction. [Link]

-

Organic Syntheses. (n.d.). Fluorobenzene. [Link]

-

gChem Global. (n.d.). Halex Reaction. [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. [Link]

-

Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21746-21755. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. [Link]

-

Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]

-

Buu-Hoi, N. P. (1961). Organic derivatives of fluorine of pharmacological importance. Fortschritte der Arzneimittelforschung, 3, 9-74. [Link]

-

Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-193. [Link]

-

Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]

-

Bowman, G. M., & Sposito, G. (2007). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatographic Science, 45(5), 261-267. [Link]

-

PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]

-

ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). [Link]

-

PubMed. (n.d.). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]

-

ResearchGate. (n.d.). The Metabolism of 2-Fluorobenzoic Acid. [Link]

-

SpectraBase. (n.d.). p-Fluorobenzoic acid, methyl ester. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

Introduction: The Unique Role of Fluorine in Aromatic Systems

An In-Depth Technical Guide to the Theoretical Study of Fluoroaromatic Compounds for Drug Discovery

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound and often beneficial changes this small, highly electronegative atom can impart.[2][3][4] When attached to an aromatic ring, fluorine is not merely a sterically conservative hydrogen isostere; it is a powerful modulator of a molecule's electronic character, conformation, and intermolecular interactions.[5]

The substitution of hydrogen with fluorine can significantly alter key drug properties, including metabolic stability, membrane permeability, binding affinity, and acidity/basicity (pKa).[2][3][5] These effects stem from the unique properties of the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—and fluorine's extreme electronegativity.[6] However, the influence of fluorine is often subtle and context-dependent, making its rational application in drug design a significant challenge. Predicting the precise impact of fluorination a priori requires sophisticated computational tools.[4]

This technical guide serves as a resource for researchers, computational chemists, and drug development professionals. It provides a framework for understanding and applying theoretical methods to investigate fluoroaromatic compounds, moving from fundamental electronic principles to practical, validated computational workflows.

Chapter 1: The Electronic Soul of Aromatic Fluorine

The defining characteristic of a fluorine substituent on an aromatic ring is its dualistic electronic nature. It exhibits a strong inductive (σ-withdrawing) effect due to its high electronegativity, while simultaneously participating in a weaker, resonance-based (π-donating) effect through its lone pairs.

-

Inductive Effect: Fluorine powerfully withdraws electron density from the ipso-carbon to which it is attached. This effect polarizes the C-F bond and can influence the acidity of nearby functional groups.[5]

-

Resonance Effect: Fluorine's lone pairs can donate electron density into the aromatic π-system. This π-donation is generally weaker than its σ-withdrawal.

This electronic tug-of-war alters the electron distribution of the entire aromatic ring. Substituting hydrogen with fluorine causes the attached carbon atom to become partially positive, creating a potential barrier for the flow of π-electrons and disrupting the ring current.[7][8] However, this substitution also introduces new π-orbitals that are lower in energy than the original aromatic orbitals, which can, depending on the substitution pattern, lead to increased ring stability and resistance to addition reactions.[7][8] This complex interplay gives rise to the concept of "Fluoromaticity," where fluorine's molecular orbital contributions can enhance the stability of the aromatic system.[7][8]

A key consequence of this altered electronic landscape is the creation of a π-hole —an electropositive region on the face of the highly fluorinated aromatic ring. This occurs because the electron-withdrawing fluorine atoms pull electron density away from the ring's center, leaving it electron-deficient. This π-hole can engage in favorable electrostatic interactions with electron-rich species, a phenomenon that is critical for molecular recognition in biological systems.[9]

Chapter 2: Predicting Key Physicochemical Properties

Theoretical methods are indispensable for predicting how fluorination will modulate the physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Acidity and Basicity (pKa)

Fluorine substitution is a well-established strategy for tuning the pKa of nearby acidic or basic centers. Typically, introducing a fluorine atom makes nearby acids more acidic and nearby bases less basic.[5] This modulation can dramatically affect a drug's solubility, ionization state at physiological pH, and target-binding interactions.[5][10]

While numerous software packages exist for pKa prediction, their accuracy for novel fluorinated compounds can be limited due to a lack of relevant experimental data in their training sets.[11] Physics-based quantum chemical calculations provide a more robust, first-principles approach.

This protocol outlines the calculation of the pKa of a fluorinated aromatic acid (Ar-XH) using a direct thermodynamic cycle approach.

-

Software & Method Selection:

-

Quantum Chemistry Package: A robust package like Gaussian, ORCA, or similar is required.

-

Method: Density Functional Theory (DFT) is the workhorse for these calculations. Choose a functional known to perform well for thermochemistry, such as B3LYP, M06-2X, or ωB97X-D.

-

Basis Set: Use a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like aug-cc-pVTZ for good accuracy.

-

Solvation Model: An implicit solvation model, such as the SMD or IEFPCM model, is crucial to account for the solvent (water) environment.

-

-

Step-by-Step Workflow:

-

Step 1: Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for both the protonated (Ar-XH) and deprotonated (Ar-X⁻) species in the gas phase. The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.

-

Step 2: Solution-Phase Single-Point Energy: Using the gas-phase optimized geometries, perform a single-point energy calculation for both species in the aqueous phase using the chosen implicit solvation model. This provides the Gibbs free energy of solvation.

-

Step 3: Calculate Gibbs Free Energy in Solution: For each species, calculate the total Gibbs free energy in solution (G_sol) using the formula: G_sol = G_gas_thermal + E_sol_electronic (where G_gas_thermal is the thermal correction from the gas-phase frequency calculation and E_sol_electronic is the electronic energy from the solution-phase calculation).

-

Step 4: Calculate ΔG of Deprotonation: Compute the Gibbs free energy change for the deprotonation reaction in solution: ΔG_deprot = G_sol(Ar-X⁻) - G_sol(Ar-XH)

-

Step 5: Convert ΔG to pKa: Use the following equation to calculate the pKa: pKa = (ΔG_deprot + G_sol(H⁺)) / (2.303 * RT) (where R is the gas constant, T is the temperature (298.15 K), and G_sol(H⁺) is the experimental Gibbs free energy of solvation for a proton, a well-established value typically around -265.9 kcal/mol).

-

-

Self-Validation System:

-

Before calculating the pKa for a novel compound, validate the entire workflow on a set of 3-5 known fluoroaromatic compounds with reliable experimental pKa values.

-

Calculate the Mean Absolute Error (MAE) between your computed and experimental values. An MAE of < 1 pKa unit indicates a reliable protocol. If the error is larger, consider refining the choice of DFT functional, basis set, or solvation model.

-

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug absorption and distribution. While fluorination is often employed to increase lipophilicity, the effect is not always straightforward. For instance, trifluoromethylating an alkyl group tends to reduce lipophilicity, whereas fluoroarenes are typically more lipophilic than their non-fluorinated counterparts.[3] The presence of other electron-donating or withdrawing groups on the ring further modulates these effects.[12]

Calculating LogP from first principles is challenging. A common and effective computational strategy involves using quantitative structure-property relationship (QSPR) models or machine learning algorithms trained specifically on datasets containing fluorinated compounds.[11] When using such tools, it is crucial to verify that their training set has adequate representation of the specific fluoroaromatic scaffold under investigation.

Conformational Analysis

The substitution of hydrogen with fluorine can have a profound impact on molecular conformation, which in turn dictates how a ligand fits into a protein's binding pocket.[13] Fluorine's steric profile is only slightly larger than hydrogen's, but its electrostatic properties can lead to significant changes in torsional preferences through intramolecular dipole-dipole interactions and non-covalent contacts.[13][14]

A robust conformational analysis requires a multi-step approach to balance computational cost and accuracy.

-

Software & Method Selection:

-

Conformer Generation: Use a fast, low-cost method. Molecular mechanics force fields (e.g., OPLS) or semi-empirical quantum methods like GFN2-xTB are excellent choices.

-

Refinement & Ranking: Use a higher level of theory, typically DFT (e.g., B97-3c or ωB97X-D with a modest basis set like def2-SVP) to re-optimize and rank the low-energy conformers.

-

Final Energies: For the most promising conformers (e.g., those within 3-5 kcal/mol of the global minimum), perform final single-point energy calculations with a larger basis set (e.g., def2-TZVP) and an accurate solvation model.

-

-

Step-by-Step Workflow:

-

Step 1: Broad Conformational Search: Generate a large, diverse set of possible conformers using the low-cost method.

-

Step 2: Clustering and Filtering: Group the generated conformers by structural similarity (e.g., RMSD) and discard duplicates. Filter out high-energy conformers (e.g., >10-15 kcal/mol above the minimum).

-

Step 3: DFT Refinement: Re-optimize the remaining unique, low-energy conformers using the chosen DFT method and basis set. Calculate their relative Gibbs free energies.

-

Step 4: Boltzmann Averaging: Use the final refined energies to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This allows for the calculation of conformationally-averaged properties.

-

-

Self-Validation System:

-

Experimental validation can be achieved by comparing computed properties with those from NMR spectroscopy. For example, calculated J-coupling constants, which are highly sensitive to dihedral angles, can be computed for each conformer and then Boltzmann-averaged. The resulting average J-couplings can be directly compared to experimental values to validate the predicted conformational ensemble.[13]

-

Chapter 3: Decoding Non-Covalent Interactions

The modest changes in binding affinity observed upon fluorination are often the result of a complex network of weak non-covalent interactions.[15] While any single C-F interaction is weak (typically 0.1-0.4 kcal/mol), their cumulative effect can be significant.[15] Accurately modeling these interactions is paramount for understanding protein-ligand recognition.

-